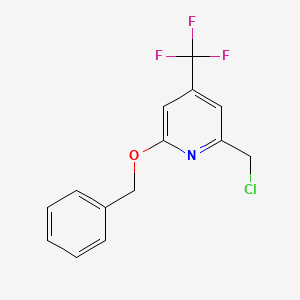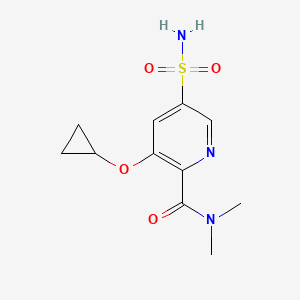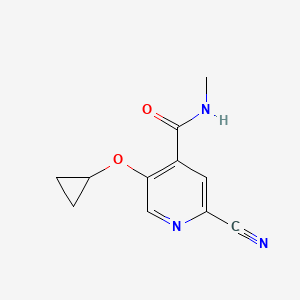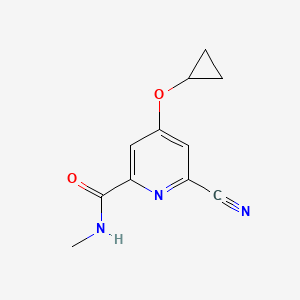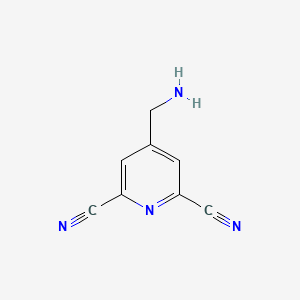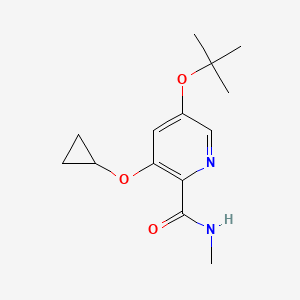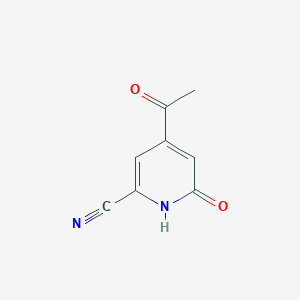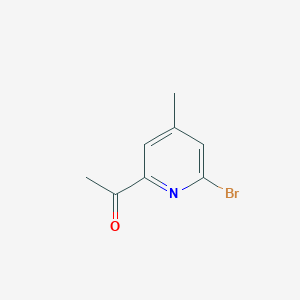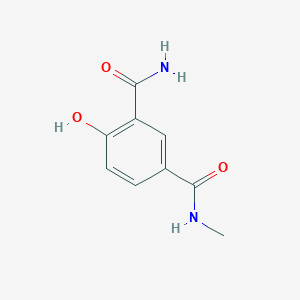
4-Hydroxy-N1-methylisophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide is a chemical compound with the molecular formula C9H10N2O3 It belongs to the class of benzamides and is characterized by the presence of a hydroxyl group and a methyl group attached to a benzene ring, along with two carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide typically involves the reaction of 4-hydroxybenzoic acid with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carboxamide group. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-1-N-methylbenzene-1,3-dicarboxamide.
Reduction: Formation of 4-hydroxy-1-N-methylbenzene-1,3-diamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the methyl and carboxamide groups.
N-Methylbenzamide: Contains the methyl and carboxamide groups but lacks the hydroxyl group.
4-Hydroxybenzamide: Contains the hydroxyl and carboxamide groups but lacks the methyl group.
Uniqueness
4-Hydroxy-1-N-methylbenzene-1,3-dicarboxamide is unique due to the combination of hydroxyl, methyl, and carboxamide groups on the benzene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
4-hydroxy-1-N-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C9H10N2O3/c1-11-9(14)5-2-3-7(12)6(4-5)8(10)13/h2-4,12H,1H3,(H2,10,13)(H,11,14) |
Clé InChI |
DCMKOPSQYKALLP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=C(C=C1)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



